Diacetoxydimethylsilane

Lithium-Ion Battery Solid Electrolyte Interphase Silicon Anode

Diacetoxydimethylsilane (DADMS, Dimethyldiacetoxysilane) is a difunctional acetoxy silane with the formula C6H12O4Si, molecular weight 176.24 g/mol, and density of 1.054 g/mL at 25 °C. It belongs to the acetoxy silane class, characterized by two hydrolytically labile acetoxy groups bonded to a dimethylsilyl center.

Molecular Formula C6H12O4Si
Molecular Weight 176.24 g/mol
CAS No. 2182-66-3
Cat. No. B1584538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetoxydimethylsilane
CAS2182-66-3
Molecular FormulaC6H12O4Si
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](C)(C)OC(=O)C
InChIInChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3
InChIKeyRQVFGTYFBUVGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetoxydimethylsilane (CAS 2182-66-3): Procurement-Grade Silane Crosslinker and Silylating Agent


Diacetoxydimethylsilane (DADMS, Dimethyldiacetoxysilane) is a difunctional acetoxy silane with the formula C6H12O4Si, molecular weight 176.24 g/mol, and density of 1.054 g/mL at 25 °C . It belongs to the acetoxy silane class, characterized by two hydrolytically labile acetoxy groups bonded to a dimethylsilyl center. The compound is a colorless to yellowish liquid (bp 163–165 °C, mp −12.5 °C, refractive index n20/D 1.403) with a distinct acetic acid odor . Commercially available in purities ≥97% (GC), it functions primarily as a moisture-activated crosslinker for room-temperature-vulcanizable (RTV-1) silicone sealants, a silylating reagent for hydroxyl-containing molecules, and a precursor in sol-gel and non-hydrolytic condensation processes [1].

Why Diacetoxydimethylsilane Cannot Be Replaced by Generic Silane Alternatives Without Performance Penalty


Interchanging diacetoxydimethylsilane with other silane crosslinkers or silylating agents without evaluating the quantitative performance gaps invites process failure. The acetoxy leaving group confers a distinct hydrolytic sensitivity profile (Gelest rating 7) that differs materially from both slower alkoxysilanes (e.g., dimethoxydimethylsilane) and aggressively fast chlorosilanes (rating 8), directly impacting cure kinetics and by-product management in moisture-cure formulations [1]. Furthermore, the difunctional dimethyl architecture occupies a unique position in polycondensation reactivity, yielding cyclosiloxane profiles distinct from both its dimethoxy and dichloro congeners [2]. In lithium-ion battery applications, the compound delivers an SEI-stabilizing effect through siloxane inorganic enrichment that cannot be replicated by fluoroethylene carbonate alone [3]. Substituting without these data-driven distinctions risks compromised crosslink density, altered cyclization selectivity, corrosive by-product generation, or catastrophic electrochemical short circuit.

Diacetoxydimethylsilane (CAS 2182-66-3): Differentiated Performance Evidence Versus Closest Analogs


81% Capacity Retention at 100 Cycles Versus Short Circuit with FEC-Only Electrolyte in Pure Si-Fe Anodes

Diacetoxydimethylsilane (DAMS) at 2 wt% combined with 9 wt% fluoroethylene carbonate (FEC) in a 1.15 M LiPF6 EC/EMC/DMC electrolyte yields a highly loaded (3.5 mA h cm−2) pure Si-Fe anode with a specific capacity of 1270 mA h g−1 at 0.5 C and capacity retention of 81% after 100 cycles under ambient pressure. In direct contrast, the same anode cycled with FEC-only additive (no DAMS) suffers short circuit and rapid capacity fade. The DAMS-derived SEI layer enriches siloxane inorganics that compensate for the insufficient passivation provided by FEC alone [1].

Lithium-Ion Battery Solid Electrolyte Interphase Silicon Anode

Hydrolytic Sensitivity Rating 7: Controlled Moisture Reactivity Versus Dimethyldichlorosilane (Rating 8)

Diacetoxydimethylsilane carries a Gelest Hydrolytic Sensitivity rating of 7, defined as 'reacts slowly with moisture/water.' Its closest industrial analog, dimethyldichlorosilane (CAS 75-78-5), is rated 8: 'reacts rapidly with moisture, water, protic solvents,' with documented violent exothermic hydrolysis releasing corrosive HCl gas. The one-point difference on this 8-point scale represents a step-change in safe handling requirements: DADMS requires standard moisture exclusion (nitrogen blanket), whereas DMDCS demands rigorously anhydrous conditions and generates hazardous HCl by-product [1].

Hydrolytic Stability Moisture-Cure Kinetics Safe Handling

Polycondensation Cyclosiloxane Selectivity: Intermediate Reactivity Between Dimethoxydimethylsilane and Dimethyldichlorosilane

In a comparative in situ partial hydrolysis polycondensation study, the reactivity ordering of difunctional dimethylsilanes was established as: (CH3)2Si(OCH3)2 < (CH3)2Si(OCOCH3)2 ≈ (CH3)2SiCl2, with the acetoxy and chloro monomers exhibiting near-equivalent reactivity that significantly exceeds the dimethoxy analog. As functional group conversion (Xf) approaches unity, the share of dimethylcyclosiloxanes in the product mixture exceeds 99% for all three monomers. However, the acetoxy monomer achieves this cyclization efficiency without the corrosive HCl by-product generated by the chloro monomer, and with substantially faster kinetics than the methoxy analog [1].

Polycondensation Cyclosiloxane Formation Oligomer Distribution

Lower DFT-Calculated Silylation Activation Energy Versus N-Trimethylsilylimidazole for Semiconductor-Grade Surface Passivation

Density functional theory (DFT) calculations using the climbing image nudged elastic band (CI-NEB) method reveal that diacetoxydimethylsilane (DMDAS) exhibits a smaller activation energy barrier for the silylation of silicon-bonded hydroxyl groups (silanol) compared to N-trimethylsilylimidazole (TMSIM), a widely used silylation agent in semiconductor low-k dielectric repair. However, TMSIM displays a larger overall reaction energy, implying different thermodynamic driving forces. The lower kinetic barrier of DMDAS is attributed to favorable hydrogen-bridged pre-reaction complex formation that stabilizes the transition state [1]. This computationally predicted kinetic advantage positions DMDAS as a faster-acting silylation agent for hydroxyl-terminated porous organosilicate surfaces at equivalent processing temperatures.

Silylation Activation Energy DFT Calculation Low-k Dielectric Repair

Corticosteroid Derivatization Selectivity: Exclusive Cyclic Siliconide Formation with 17α,21-Dihydroxy-20-Oxo Substrates

Dimethyldiacetoxysilane selectively converts corticosteroids bearing the 17α,21-dihydroxy-20-oxo side chain (e.g., cortisone, cortisol) into thermally stable cyclic siliconide derivatives at room temperature or mild heating (60 °C, 5–15 min). The reaction proceeds with high conversion and produces derivatives with excellent gas chromatographic properties. Critically, this reagent does not derivatize corticosteroids lacking the requisite dihydroxy-keto motif (e.g., corticosterone), demonstrating substrate-specific selectivity not observed with generic silylating agents such as BSTFA or MSTFA, which derivatize all hydroxyl groups non-selectively [1].

Corticosteroid Analysis GC Derivatization Silylation Selectivity

Diacetoxydimethylsilane (CAS 2182-66-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Next-Generation Lithium-Ion Battery Electrolyte Additive for Pure Silicon Anodes

Diacetoxydimethylsilane at 2 wt% concentration, combined with 9 wt% FEC, enables stable operation of highly loaded (3.5 mA h cm−2) pure Si-Fe anodes without graphite. The DAMS-derived SEI enriches siloxane inorganic species that suppress swelling and prevent short circuit, delivering 1270 mA h g−1 capacity with 81% retention over 100 cycles at 0.5 C under ambient pressure. This performance profile is unattainable with FEC-only electrolyte formulations, which undergo rapid capacity fade and cell short circuit [1]. Battery manufacturers and electrolyte formulators targeting silicon-dominant anode commercialization should evaluate DAMS as a critical SEI-stabilizing co-additive.

Moisture-Cure RTV-1 Silicone Sealant Crosslinking Agent with Controlled Hydrolysis Kinetics

Diacetoxydimethylsilane functions as a difunctional chain extender and crosslinker in one-component, room-temperature-vulcanizable (RTV-1) silicone sealant formulations. Its Hydrolytic Sensitivity rating of 7 (reacts slowly with moisture/water) provides a controlled cure profile that is safer to handle than dimethyldichlorosilane (rating 8, rapid exothermic hydrolysis with HCl generation), while offering substantially faster moisture-triggered crosslinking than alkoxysilane analogs such as dimethoxydimethylsilane [1][2]. The acetic acid by-product is volatile and dissipates during cure, leaving a neutral, non-corrosive silicone elastomer suitable for construction, glazing, and general industrial sealing applications.

Controlled Polycondensation Synthesis of Dimethylcyclosiloxane Oligomers

In the partial hydrolysis polycondensation of difunctional dimethylsilanes, diacetoxydimethylsilane achieves cyclosiloxane yields exceeding 99% at full functional group conversion, matching the efficiency of dimethyldichlorosilane but without generating corrosive HCl [1]. This makes it the preferred monomer for synthesizing dimethylcyclosiloxane (D3, D4, D5) oligomers in facilities where HCl scrubbing infrastructure is unavailable or undesirable. The acetoxy monomer's intermediate reactivity—above dimethoxydimethylsilane and on par with dimethyldichlorosilane—allows precise kinetic control over cyclization versus linear chain growth, enabling tailored oligomer distributions for specialty silicone fluids and resins.

Selective GC Derivatization of Corticosteroids in Bioanalytical Laboratories

Dimethyldiacetoxysilane selectively converts corticosteroids possessing the 17α,21-dihydroxy-20-oxo side chain into thermally stable, volatile cyclic siliconide derivatives suitable for gas chromatographic analysis. The reaction proceeds to high conversion at room temperature or with brief heating (60 °C, 5–15 min) [1]. This substrate-specific reactivity is not replicated by universal silylating agents (BSTFA, MSTFA, TMSIM), which indiscriminately derivatize all hydroxyl groups and yield more complex chromatograms. Analytical laboratories quantifying cortisol, cortisone, and related steroids in plasma, urine, or pharmaceutical formulations can benefit from the cleaner chromatographic profiles and reduced interference enabled by this selective derivatization chemistry.

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